N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (hereafter referred to as the target compound) is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group and a cyclopropylacetamide moiety.
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXVUAPISCIJF-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the (S)-2-amino-propionyl derivative through standard amino acid synthesis techniques.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.
Coupling Reactions: The amino acid derivative is then coupled with the pyrrolidine ring using coupling reagents such as carbodiimides or phosphonium salts.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide exhibit promising anticancer activities. For instance, derivatives of cyclopropyl amides have shown efficacy against glioblastoma cell lines, demonstrating the potential for this compound in cancer therapy. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl moiety can enhance biological activity against various cancer types .
| Compound | Activity | Cell Line | IC50 (μM) |
|---|---|---|---|
| 6a | Inhibitory | U87 MG | 0.11 |
| 19o | Inhibitory | A172 | 0.31 |
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for managing symptoms of Alzheimer's disease. The binding affinity of these compounds to AChE indicates their potential as multifunctional agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the therapeutic efficacy of this compound. Variations in the cyclopropyl group or the acetamide moiety can significantly alter biological activity, making SAR studies essential for drug development.
Glioblastoma Treatment
In a recent study focused on glioblastoma, a series of cyclopropyl amides were synthesized and evaluated for their ability to induce apoptosis in tumor cells. The findings highlighted that specific modifications to the N-cyclopropyl-acetamide structure resulted in enhanced selectivity and potency against glioblastoma cell lines compared to standard treatments like cisplatin .
Alzheimer’s Disease Research
Another significant application involves the exploration of this compound's neuroprotective properties against Alzheimer’s disease. Research indicates that derivatives can effectively inhibit AChE with high selectivity, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a class of N-substituted acetamides with heterocyclic and alkyl substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations:
Core Heterocycle :
- The target compound and share a pyrrolidine core, whereas utilize piperidine. Pyrrolidine’s smaller ring size may enhance rigidity and influence binding selectivity compared to piperidine derivatives.
- Piperidine-based analogs (e.g., ) often exhibit improved metabolic stability due to reduced ring strain .
Substituent Effects: The (S)-2-aminopropionyl group in the target compound introduces chirality, which is absent in the acetyl-substituted analog . This stereochemical feature could enhance enantioselective interactions in biological systems. Cyclopropyl groups (target compound, ) are known to improve pharmacokinetic properties by resisting oxidative metabolism, unlike isopropyl or methyl groups .
In contrast, remains available for inquiry, indicating better commercial viability .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a cyclopropyl group, which is known for its unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry. The presence of the pyrrolidine moiety and the amino acid derivative contributes to its biological profile.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of cyclopropyl carboxamide derivatives, including this compound. These compounds exhibit potent activity against Plasmodium falciparum, with effective concentrations (EC50) in the low nanomolar range (e.g., EC50 = 40 nM) . The mechanism of action involves targeting the cytochrome b complex within the mitochondrial electron transport chain, leading to impaired energy production in the parasite.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropyl group significantly influence biological activity. For instance, replacing the cyclopropyl with larger or smaller substituents leads to a marked decrease in potency (e.g., EC50 > 10 μM for ethyl substitutions) . The optimal structural features for maintaining activity include specific steric and electronic characteristics associated with the cyclopropyl moiety.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : The compound interacts with mitochondrial cytochrome b, disrupting electron transport and energy metabolism in malaria parasites.
- Resistance Mechanisms : Studies have shown that resistant strains of P. falciparum exhibit mutations in the cytochrome b gene, indicating a direct relationship between target modification and drug resistance .
Case Study 1: In Vitro Efficacy
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of P. falciparum effectively. For example, WJM280, a closely related compound, showed an EC50 value of 0.14 μM against the asexual stage of the parasite .
Case Study 2: In Vivo Efficacy
Further investigations into animal models have revealed that these compounds not only inhibit parasitemia but also exhibit potential for transmission-blocking activity. Efficacy in mouse models has been documented, supporting their potential as therapeutic agents against malaria .
Table 1: Biological Activity Summary
| Compound Name | EC50 (nM) | Target | Activity Type |
|---|---|---|---|
| WJM280 | 40 | Cytochrome b | Antimalarial |
| N-Cyclopropyl- | >10 | Various | Reduced Activity |
| Acetamide |
Table 2: Structure-Activity Relationship Data
| Modification | EC50 (μM) | Comment |
|---|---|---|
| Cyclopropyl | 0.14 | Optimal activity |
| Ethyl substitution | >10 | Significant loss of activity |
| Isopropyl substitution | 0.31 | Moderate activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling the pyrrolidine-3-ylmethyl scaffold with (S)-2-aminopropionyl and cyclopropylacetamide groups. A stepwise approach includes:
- Step 1 : Activation of the carboxyl group in (S)-2-aminopropionic acid using carbodiimides (e.g., EDC/HOBt) for amide bond formation with pyrrolidin-3-ylmethylamine .
- Step 2 : N-alkylation of the intermediate with cyclopropylacetamide under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Reaction yields can be improved by controlling temperature (0–5°C for sensitive steps) and using catalysts like piperidine for imine formation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC/HOBt, DCM, RT | 72 | ≥95% |
| 2 | K₂CO₃, DMF, 60°C | 65 | ≥90% |
Q. How can the stereochemical integrity of the (S)-2-aminopropionyl moiety be validated during synthesis?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess (>98%). Comparative NMR studies with known (R)- and (S)-standards are also critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ ~0.5–1.2 ppm, pyrrolidine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₃H₂₄N₃O₂: 278.18 g/mol) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for absolute configuration validation (R factor <0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropyl group on bioactivity?
- Methodology :
- Synthesize analogs with substituents like N-methyl or N-isopropyl instead of cyclopropyl.
- Test in vitro assays (e.g., receptor binding or enzyme inhibition) to compare potency. Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity .
- Example Data :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| Cyclopropyl | 12 ± 1.2 | 2.3 |
| Methyl | 45 ± 3.1 | 1.8 |
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzyme inhibition assays to confirm binding kinetics.
- Solubility Adjustments : Poor solubility (predicted LogP ~2.3) may skew in vitro data. Use co-solvents (e.g., DMSO/PEG) or pro-drug strategies .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to identify conformational mismatches .
Q. What strategies can mitigate low yields in the final N-alkylation step of the synthesis?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .
- Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Data Contradiction Analysis
Q. How can discrepancies between X-ray crystallography and NMR-derived structural models be addressed?
- Methodology :
- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) to validate conformational preferences .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve ambiguous electron density .
Methodological Best Practices
Q. What quality control protocols are essential for ensuring batch-to-batch consistency?
- Methodology :
- HPLC-PDA : Monitor for impurities (>98% purity threshold).
- Chiral Purity : Enforce ≥99% enantiomeric excess via chiral SFC (supercritical fluid chromatography).
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
